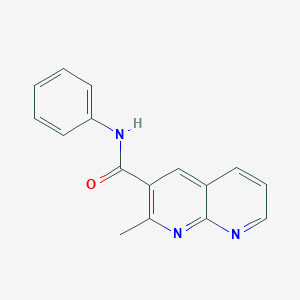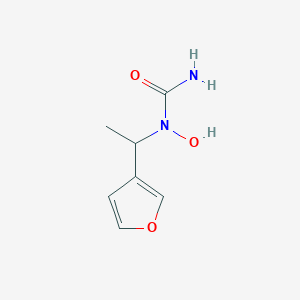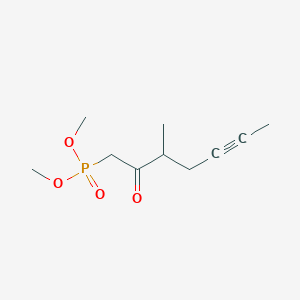
Stannane, diethyldiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . A research paper titled “Stannane in extreme ultraviolet lithography and vacuum technology: Synthesis and characterization” discusses the synthesis and characterization of stannane . Another paper titled “Stannane synthesis by stannylation or C-Sn coupling reaction” provides information on the synthesis of organostannanes .Molecular Structure Analysis
The molecular structure of stannane and its derivatives has been studied in several papers. For example, a paper titled “High-Pressure Crystal Structures and Superconductivity of Stannane (SnH₄)” discusses the high-pressure crystal structures of SnH4 . Another paper titled “Tetraethyl stannane: structure, conformations, and orientational order …” investigates the structure and the distribution of conformers of tetraethyl stannane .Chemical Reactions Analysis
The chemical reactions involving stannane have been studied in several papers. For example, a paper titled “Pd-catalysed reactions of alkynes with model distannanes and poly [di- (n-butyl)]stannane” discusses the reactions of alkynes with stannanes . Another paper titled “Stannane synthesis by stannylation or C-Sn coupling reaction” provides information on the synthesis of organostannanes via C-Sn bond formation .Mecanismo De Acción
The mechanism of action of stannane and its derivatives is discussed in several papers. For example, a paper titled “Supporting Information Catalytic Ester to Stannane Functional Group Interconversion via Decarbonylative Cross-Coupling of Methyl Esters” discusses the catalytic ester to stannane functional group interconversion . Another paper titled “(PDF) Mechanisms involved in stannane generation by aqueous tetrahydroborate (III)” discusses the mechanisms involved in stannane generation .
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl(diphenyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMSMSMZBPEFLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144538 |
Source


|
| Record name | Stannane, diethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, diethyldiphenyl- | |
CAS RN |
10203-52-8 |
Source


|
| Record name | Stannane, diethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, diethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)










